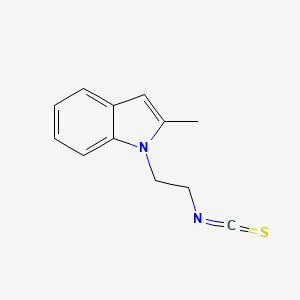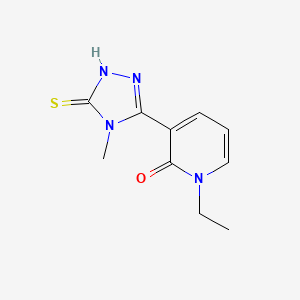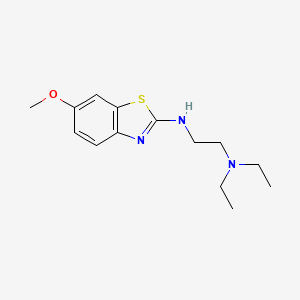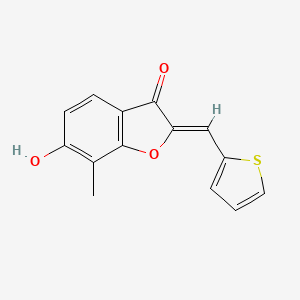![molecular formula C14H16N2O4 B1387524 [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid CAS No. 1031582-17-8](/img/structure/B1387524.png)
[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
概要
説明
[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid: is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution with 4-Methylbenzyl Group: The piperazine ring is then substituted with a 4-methylbenzyl group using nucleophilic substitution reactions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially converting them to alcohols.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It may be used in the synthesis of novel polymers with unique properties.
Biology and Medicine:
Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Biological Probes: It can be used as a probe to study enzyme interactions and receptor binding.
Industry:
Pharmaceuticals: The compound is explored for its potential use in the formulation of new drugs.
Agriculture: It may be used in the development of agrochemicals.
作用機序
The mechanism by which [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
類似化合物との比較
- [4-(4-Bromophenyl)piperazin-1-yl]acetic acid
- [4-(4-Chlorophenyl)piperazin-1-yl]acetic acid
- [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid
Uniqueness:
- Structural Features: The presence of the 4-methylbenzyl group and the specific arrangement of functional groups make [4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid unique compared to its analogs.
- Biological Activity: The compound may exhibit distinct biological activities due to its unique structure, making it a valuable candidate for further research and development.
特性
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10-2-4-11(5-3-10)8-15-6-7-16(9-12(17)18)14(20)13(15)19/h2-5H,6-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUZYPYHYGFGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(=O)C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid](/img/structure/B1387442.png)
![Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B1387443.png)



![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)
![4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1387450.png)

![4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1387454.png)





